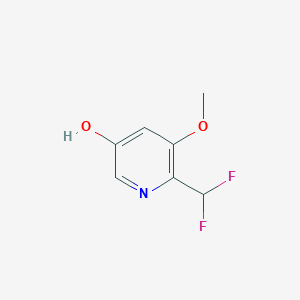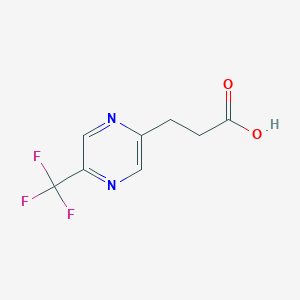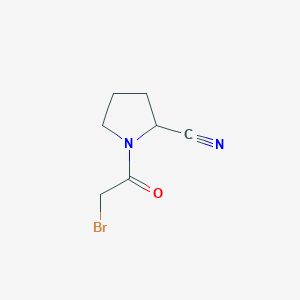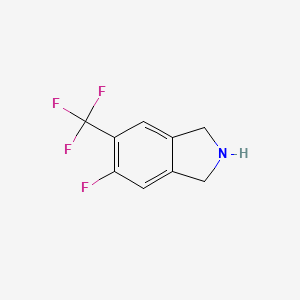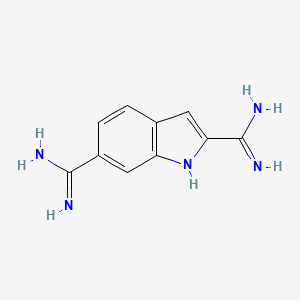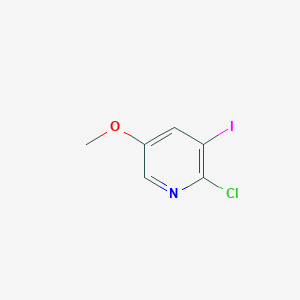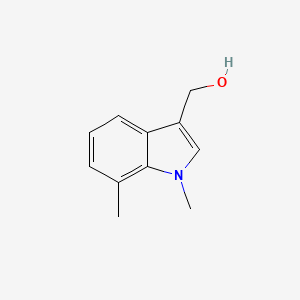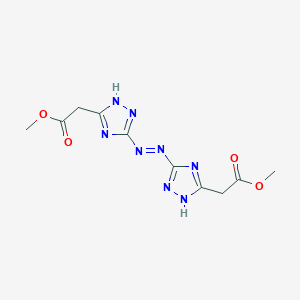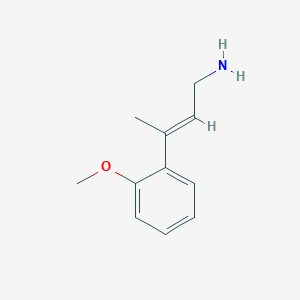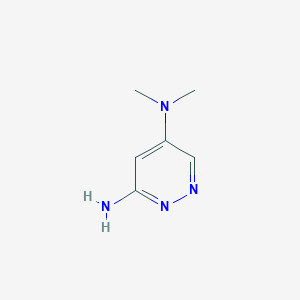
N5,N5-Dimethylpyridazine-3,5-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N5,N5-Dimethylpyridazine-3,5-diamine is a chemical compound with the molecular formula C7H11N3. It is a derivative of pyridazine, a heterocyclic aromatic organic compound. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N5,N5-Dimethylpyridazine-3,5-diamine typically involves the reaction of pyridazine derivatives with dimethylamine. One common method is the nucleophilic substitution reaction where a halogenated pyridazine reacts with dimethylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature range of 0-50°C to ensure optimal yield.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of catalysts and solvents can also enhance the reaction rate and yield. The product is then purified through crystallization or distillation techniques.
Chemical Reactions Analysis
Types of Reactions
N5,N5-Dimethylpyridazine-3,5-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alcohols are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various amines.
Scientific Research Applications
N5,N5-Dimethylpyridazine-3,5-diamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N5,N5-Dimethylpyridazine-3,5-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N5,N5-Dimethylpyridine-2,5-diamine: A similar compound with a pyridine ring instead of pyridazine.
N3,N3-Dimethylpyridine-3,6-diamine: Another related compound with different substitution patterns.
Uniqueness
N5,N5-Dimethylpyridazine-3,5-diamine is unique due to its specific substitution on the pyridazine ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C6H10N4 |
|---|---|
Molecular Weight |
138.17 g/mol |
IUPAC Name |
5-N,5-N-dimethylpyridazine-3,5-diamine |
InChI |
InChI=1S/C6H10N4/c1-10(2)5-3-6(7)9-8-4-5/h3-4H,1-2H3,(H2,7,9) |
InChI Key |
YEFPJYDHBWYECB-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC(=NN=C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4'-(tert-Butyl)-[1,1'-biphenyl]-4-yl)-2-oxoacetaldehyde](/img/structure/B12967806.png)
